molecular formula C9H7N3O B1491008 6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2097950-70-2

6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1491008
CAS No.: 2097950-70-2
M. Wt: 173.17 g/mol
InChI Key: NIPIMRGSMCLWAT-UHFFFAOYSA-N
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Description

6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazole is a high-purity chemical reagent featuring a fused bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound is built around the imidazo[1,2-b]pyrazole core, which is recognized as a valuable, non-classical isostere for privileged structures like indole, and can improve key physicochemical properties such as aqueous solubility in drug-like molecules . The strategic incorporation of a furan heterocycle at the 6-position enhances the molecular complexity and provides a versatile handle for further synthetic elaboration, making this compound a versatile building block for the development of novel bioactive agents . Research into analogous imidazo[1,2-b]pyrazoles has identified this scaffold as a promising candidate for the development of novel therapeutics for neglected tropical diseases such as eumycetoma, demonstrating potent in vitro activity against the fungal pathogen Madurella mycetomatis . Furthermore, the imidazole and pyrazole pharmacophores, which constitute the core of this reagent, are frequently investigated for their broad-spectrum antifungal potential and their role in combating resistant fungal strains . The inherent adaptability of the 5-aminopyrazole precursor, from which related structures are derived, inspires the synthesis of diverse fused heterocycles with applications as antioxidants, anticancer agents, and antimicrobials . This compound is supplied For Research Use Only and is intended solely for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-(furan-3-yl)-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-4-13-6-7(1)8-5-9-10-2-3-12(9)11-8/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPIMRGSMCLWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC3=NC=CN3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and relevant case studies, highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a furan ring fused with an imidazo[1,2-b]pyrazole core. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Imidazo[1,2-b]pyrazole Core : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Introduction of the Furan Ring : Utilizing Suzuki-Miyaura coupling to attach furan-3-boronic acid to the imidazo[1,2-b]pyrazole intermediate.

The unique structure of this compound allows it to interact with various enzymes and proteins, influencing their activity and function. Notably, it has been shown to interact with topoisomerase IV , an enzyme essential for DNA replication and transcription .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have demonstrated its effectiveness against lung carcinoma cells, with IC50 values suggesting potent anticancer properties .
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by disrupting microtubule formation and affecting cell cycle progression .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various models:

  • Inhibition of COX Enzymes : It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some derivatives have exhibited IC50 values comparable to established anti-inflammatory drugs .
  • In Vivo Studies : In animal models of acute inflammation, treatment with this compound significantly reduced paw swelling and body weight loss .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties:

  • Bacterial Strains : Studies have revealed its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
  • Mechanism : Its antimicrobial action may be attributed to membrane disruption and inhibition of biofilm formation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFocusKey Findings
AnticancerSignificant cytotoxicity against lung carcinoma cells (IC50 values in low micromolar range).
Anti-inflammatoryHigh COX-2 inhibitory activity; comparable efficacy to diclofenac.
AntimicrobialEffective against multiple bacterial strains; potential for treating antibiotic-resistant infections.

Scientific Research Applications

Medicinal Chemistry

The compound is extensively studied for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates significant effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens .
  • Anticancer Properties : Studies have shown that derivatives of imidazo[1,2-b]pyrazole can inhibit key enzymes involved in tumor growth. For instance, compounds similar to this have demonstrated inhibitory effects on BRAF(V600E) mutations common in melanoma .

Biological Research

6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazole is investigated for its role in various biological processes:

  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation and pain in preclinical models. Its mechanism involves inhibiting pro-inflammatory mediators .
  • Neuroprotective Properties : Emerging research suggests potential benefits in neurodegenerative diseases due to its ability to modulate neuroinflammatory pathways .

Material Science

The unique structure of this compound allows it to be utilized in the development of advanced materials:

  • Fluorescent Dyes : The compound's properties make it suitable for use in the synthesis of fluorescent materials that have applications in imaging and sensing technologies .
Activity TypeTarget Pathway/MechanismReference
AntimicrobialEffective against resistant bacterial strains
AnticancerInhibition of BRAF(V600E) mutation
Anti-inflammatoryInhibition of pro-inflammatory mediators
NeuroprotectiveModulation of neuroinflammatory pathways

Case Study Analysis

A study conducted by Singh et al. (2020) highlighted the compound's multifaceted biological activities. The researchers synthesized various derivatives and evaluated their pharmacological profiles. Notably, one derivative exhibited a significant reduction in tumor size in vivo models, showcasing the potential for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Key comparisons with analogous compounds are summarized below:

Compound logD Aqueous Solubility pKa (NH) Key Substituent Source
6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazole N/A N/A 7.3 Furan-3-yl (donor) Inferred from
Pruvanserin (Indole-based) 2.8 Low 6.4 Indole
1H-Imidazo[1,2-b]pyrazole isostere of Pruvanserin 1.9 High 7.3 Imidazo[1,2-b]pyrazole core
6-Benzoyl-1H-imidazo[1,2-b]pyrazole (14e) N/A N/A N/A Benzoyl (acceptor)

Analysis :

  • Lipophilicity (logD): Replacing indole with the imidazo[1,2-b]pyrazole core reduces logD by ~0.9 units, enhancing aqueous solubility . The furan-3-yl group, a moderate electron donor, may further lower logD compared to aryl acceptors (e.g., benzoyl in 14e).
  • Acidity (pKa) : The NH group in the imidazo[1,2-b]pyrazole core has a pKa of 7.3, significantly lower than indole (pKa ~10–12), favoring deprotonation in physiological conditions and improving membrane permeability .
Optical and Electronic Properties

Push-pull dyes derived from imidazo[1,2-b]pyrazole exhibit ICT-driven absorption/emission properties. Comparisons include:

Compound Absorption λmax (nm) Emission λmax (nm) Key Feature Source
6-Benzoyl-1H-imidazo[1,2-b]pyrazole (14e) 430 (strong) 550 Strong acceptor (benzoyl)
This compound Inferred 380–400 Inferred 450–500 Moderate donor (furan)
Indole-based dyes 300–350 400–450 Weak ICT

Analysis :

  • The benzoyl group in 14e enhances ICT, causing a red shift in absorption (430 nm) and strong photoluminescence (550 nm) .
  • The furan-3-yl substituent, being a weaker donor than benzoyl, likely results in a smaller red shift. However, its electron-rich nature may still improve ICT compared to unsubstituted imidazo[1,2-b]pyrazoles.

Analysis :

  • The furan-3-yl derivative benefits from straightforward metalation-trapping protocols, avoiding multi-step protection/deprotection .
  • Benzoyl derivatives require additional acylation steps, reducing overall efficiency .

Preparation Methods

Core Formation: Cyclocondensation Reactions

The imidazo[1,2-b]pyrazole nucleus is commonly synthesized via a cyclocondensation involving hydrazine derivatives acting as bidentate nucleophiles. This step is crucial and has been well-documented in pyrazole chemistry.

  • Hydrazine or substituted hydrazines react with α,β-unsaturated carbonyl compounds or acetylenic ketones under acidic or basic conditions to form pyrazole rings.
  • The reaction often proceeds via nucleophilic attack followed by ring closure, sometimes yielding regioisomeric mixtures that can be separated or selectively formed depending on substituents and reaction conditions.

Introduction of the Furan-3-yl Group

The furan ring is introduced typically by cross-coupling methods such as the Suzuki-Miyaura coupling :

  • A halogenated imidazo[1,2-b]pyrazole intermediate is coupled with furan-3-boronic acid.
  • This palladium-catalyzed reaction is performed under mild conditions, enabling the formation of the C–C bond between the heterocyclic core and the furan ring.
  • This step is critical for attaching the biologically relevant furan moiety to the imidazo[1,2-b]pyrazole scaffold.

Attachment of Side Chains and Functional Groups

For derivatives such as 3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine, nucleophilic substitution reactions are employed:

  • Halogenated propan-1-amine derivatives react with the imidazo[1,2-b]pyrazole intermediate.
  • This substitution typically occurs in polar aprotic solvents (e.g., dimethylformamide) to enhance nucleophilicity and reaction rates.

Multi-Component Reaction (MCR) Approaches

Recent advances have shown that multi-component reactions (MCRs) in aqueous media provide an efficient, green, and sustainable route:

  • A one-pot reaction of enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate in water with ammonium acetate catalyst yields pyrazole and pyrazolo derivatives.
  • This method reduces the number of steps, minimizes waste, and avoids hazardous solvents.
  • The approach is particularly useful for synthesizing substituted pyrazolo[3,4-b]pyridine derivatives, which are structurally related to imidazo[1,2-b]pyrazoles.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Cyclocondensation Hydrazine derivatives + α,β-unsaturated ketones, acidic/basic medium Yields pyrazole core; regioselectivity depends on substituents
Suzuki-Miyaura Coupling Halogenated imidazo[1,2-b]pyrazole + furan-3-boronic acid, Pd catalyst, base Mild conditions, high coupling efficiency
Nucleophilic Substitution Halogenated propan-1-amine + imidazo[1,2-b]pyrazole, polar aprotic solvent Forms amine derivatives, enhances solubility
Multi-Component Reaction (MCR) Enaminones + benzaldehyde + hydrazine-HCl + ethyl cyanoacetate, NH4OAc catalyst, water, reflux Green, one-pot synthesis, cost-effective

Research Findings on Yields and Efficiency

  • Cyclocondensation reactions typically afford pyrazole derivatives in moderate to good yields (50–90%), depending on substrate and conditions.
  • Suzuki-Miyaura coupling reactions generally achieve high yields (>80%) with good regioselectivity and functional group tolerance.
  • MCR methods in aqueous media have demonstrated yields ranging from 70% to 95%, with significant advantages in environmental impact and operational simplicity.

Summary Table of Preparation Methods

Method Key Features Yield Range (%) Advantages Limitations
Cyclocondensation Hydrazine + α,β-unsaturated ketones 50–90 Simple, well-established Possible regioisomer mixtures
Suzuki-Miyaura Coupling Pd-catalyzed coupling with furan boronic acid >80 Mild, selective, versatile Requires palladium catalyst
Nucleophilic Substitution Halogenated amines + core 60–85 Functionalization flexibility Sensitive to solvent and base
Multi-Component Reaction (MCR) One-pot, aqueous, ammonium acetate catalyst 70–95 Green, cost-effective, rapid Limited substrate scope

Q & A

Q. What are the key synthetic strategies for functionalizing 6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole at specific positions?

The functionalization of this scaffold relies on regioselective metalation and cross-coupling strategies. For example:

  • Br/Mg-exchange : Brominated intermediates (e.g., 5a) undergo magnesiation with iPrMgCl·LiCl, enabling Negishi cross-couplings with aryl/heteroaryl halides (57–89% yield) .
  • TMP-base metalation : Using TMP₂Zn·MgCl₂·2LiCl allows selective zincation at the 2-position, facilitating copper-catalyzed acylations or allylations (61–81% yield) .
  • Sequential functionalization : SEM-protected intermediates enable multi-step derivatization, such as Br/Mg-exchange followed by electrophile trapping (e.g., tosyl cyanide or S-phenyl sulfonothioate) .

Q. How can UV/Vis and photoluminescence (PL) spectroscopy characterize the optical properties of 6-(furan-3-yl) derivatives?

  • UV/Vis analysis : Measure absorption spectra in 50 mM solutions (e.g., in CH₂Cl₂). Compounds like 14e show a second absorption band at 430 nm with a red shift due to intramolecular charge transfer (ICT) from donor (imidazole) to acceptor (malononitrile) groups .
  • PL spectroscopy : Track emission maxima and quantum yields. For instance, 14e exhibits enhanced fluorescence due to benzoyl substituents stabilizing the ICT state .

Q. What methodologies optimize solubility and logD values for imidazo[1,2-b]pyrazole analogues compared to indole-based drugs?

  • Physicochemical assays : Compare matched pairs (e.g., pruvanserin vs. its imidazo[1,2-b]pyrazole isostere) using shake-flask experiments. The imidazo analogue shows a logD reduction from 3.2 to 2.5, increasing aqueous solubility by 10-fold due to decreased lipophilicity .
  • pKa determination : Use potentiometric titration to identify deprotonation sites (e.g., NH group at pKa 7.3 vs. indole’s typical pKa >9) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization of multi-functionalized derivatives?

  • Case study : Compound 14e’s unexpected red-shifted absorption (430 nm) vs. 14a–14d (yellow-orange) was attributed to benzoyl-induced ICT stabilization, confirmed via time-dependent DFT calculations .
  • Multi-technique validation : Combine NMR, X-ray crystallography (e.g., CCDC 2097280 ), and mass spectrometry to confirm regiochemistry and rule out side reactions.

Q. What strategies mitigate pyrazole ring fragmentation during 6-position metalation?

  • Metalation conditions : Avoid prolonged reaction times (>150 min) or excess TMP₂Zn·MgCl₂·2LiCl, which induce cleavage. Instead, use 0.65 equiv. base at 0°C for 30 min .
  • Intermediate trapping : Quench zincated species (e.g., 13) with acyl chlorides or aryl halides to stabilize the scaffold before fragmentation .

Q. How can structure-property relationships guide the design of push-pull dyes for optoelectronic applications?

  • Substituent effects : Electron-withdrawing groups (e.g., benzoyl in 14e) enhance ICT, reducing bandgaps and enabling visible-light excitation. This aligns with OFET/OLED requirements .
  • Resonance analysis : Use Hammett constants to predict donor/acceptor strengths. For example, malononitrile acceptors paired with imidazole donors create a quadrupolar A-π-D-π-A system .

Q. What experimental approaches validate intermediates in multi-step syntheses (e.g., SEM-protected intermediates)?

  • In situ monitoring : Use ¹H NMR to track Br/Mg-exchange progress (e.g., disappearance of 7-bromide 5a) .
  • X-ray crystallography : Confirm regioselectivity of intermediates like 7a (CCDC 2097280) to avoid misassignment .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole

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